![molecular formula C15H10Cl3N5O2 B13785459 3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile CAS No. 67874-57-1](/img/structure/B13785459.png)
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is a chemical compound with the molecular formula C15H10Cl3N5O2 and a molecular weight of 398.63 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile typically involves a multi-step process:
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-4-aminobenzonitrile in an acidic medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
Scientific Research Applications
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo cleavage under certain conditions, releasing the constituent aromatic amines . These amines can interact with various molecular targets, including enzymes and cellular structures, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 30: Another azo dye with similar structural features but different substituents.
Disperse Red 1: Shares the azo linkage but has different aromatic rings.
Uniqueness
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is unique due to its specific combination of substituents, which confer distinct color properties and reactivity compared to other azo dyes .
Properties
CAS No. |
67874-57-1 |
|---|---|
Molecular Formula |
C15H10Cl3N5O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H10Cl3N5O2/c16-11-6-9(2-3-14(11)20-5-1-4-19)21-22-15-12(17)7-10(23(24)25)8-13(15)18/h2-3,6-8,20H,1,5H2 |
InChI Key |
YGSBFXRCXYKFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
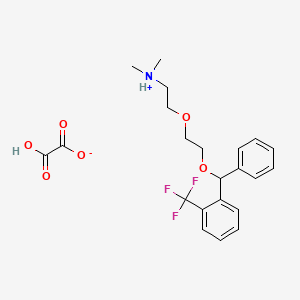
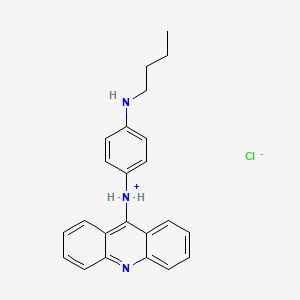
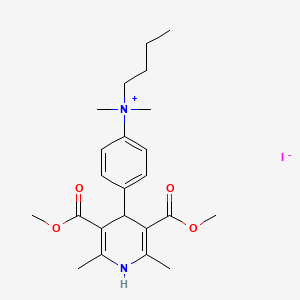

![3-Methylimidazo[4,5-f]quinolin-9-amine](/img/structure/B13785419.png)
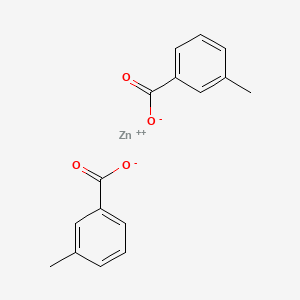


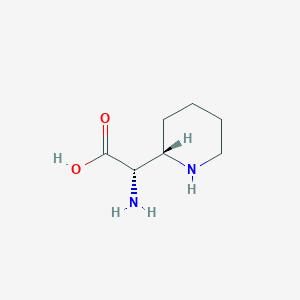

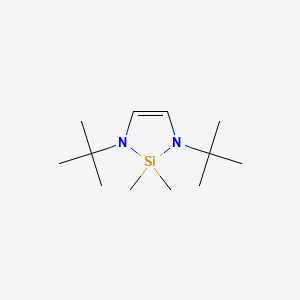
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
